molecular formula C8H4ClF3O2 B1295429 4-(Trifluoromethoxy)benzoyl chloride CAS No. 36823-88-8

4-(Trifluoromethoxy)benzoyl chloride

Cat. No.: B1295429
CAS No.: 36823-88-8
M. Wt: 224.56 g/mol
InChI Key: ZXKKOFJYPRJFIE-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H4ClF3O2. It is a clear, colorless to pink liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both the trifluoromethoxy group and the benzoyl chloride moiety, making it valuable in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)benzoyl chloride typically involves the reaction of benzoyl chloride with trifluoromethanol. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The mixture is usually heated at low temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to maintain anhydrous conditions and control the reaction temperature. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 4-(Trifluoromethoxy)benzamide, 4-(Trifluoromethoxy)benzyl alcohol, and 4-(Trifluoromethoxy)thiobenzoic acid can be formed.

    Hydrolysis Product: 4-(Trifluoromethoxy)benzoic acid.

    Reduction Product: 4-(Trifluoromethoxy)benzyl alcohol.

Scientific Research Applications

4-(Trifluoromethoxy)benzoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzoyl chloride is primarily based on its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The trifluoromethoxy group enhances the electrophilicity of the benzoyl chloride, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce the trifluoromethoxybenzoyl moiety into target molecules .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzoyl chloride
  • 4-(Trifluoromethoxy)benzoic acid
  • 4-(Trifluoromethoxy)benzyl alcohol

Comparison: 4-(Trifluoromethoxy)benzoyl chloride is unique due to the presence of both the trifluoromethoxy group and the benzoyl chloride moiety. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, 4-(Trifluoromethyl)benzoyl chloride lacks the oxygen atom in the trifluoromethoxy group, resulting in different reactivity and applications. Similarly, 4-(Trifluoromethoxy)benzoic acid and 4-(Trifluoromethoxy)benzyl alcohol have different functional groups, leading to variations in their chemical behavior and uses .

Properties

IUPAC Name

4-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKKOFJYPRJFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190293
Record name 4-(Trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36823-88-8
Record name 4-Trifluoromethoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36823-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethoxy)benzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036823888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)benzoyl Chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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